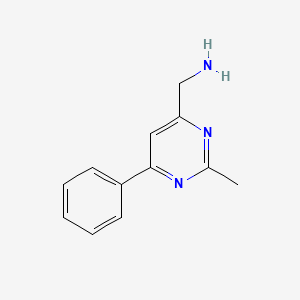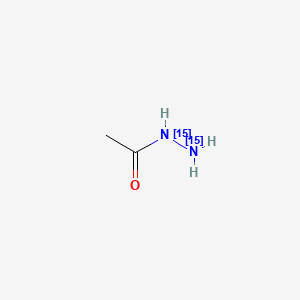
Acetyl Hydrazine-15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl Hydrazine-15N2 is a nitrogen-labeled compound used primarily in scientific research. The compound is a derivative of hydrazine, where two nitrogen atoms are isotopically labeled with nitrogen-15. This labeling makes it particularly useful in various analytical and research applications, including studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl Hydrazine-15N2 typically involves the reaction of hydrazine-15N2 with acetic anhydride. The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydrazine. The process can be summarized as follows:
Reactants: Hydrazine-15N2 and acetic anhydride.
Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to facilitate the reaction.
Procedure: Hydrazine-15N2 is added to a solution of acetic anhydride, and the mixture is stirred until the reaction is complete. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Acetyl Hydrazine-15N2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrogen oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: this compound can participate in substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Nitrogen oxides and other nitrogen-containing compounds.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the acetyl group.
Scientific Research Applications
Acetyl Hydrazine-15N2 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a tracer in reaction mechanisms.
Biology: Employed in studies involving nitrogen metabolism and tracing nitrogen pathways in biological systems.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of nitrogen-labeled compounds for various industrial applications.
Mechanism of Action
The mechanism of action of Acetyl Hydrazine-15N2 involves its interaction with various molecular targets and pathways. The nitrogen-15 labeling allows researchers to trace the compound’s movement and transformation within biological systems. This helps in understanding the metabolic pathways and the role of nitrogen in various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Hydrazine-15N2: A precursor to Acetyl Hydrazine-15N2, used in similar applications.
Acetyl Hydrazine: Similar in structure but without the nitrogen-15 labeling.
Hydrazine: The parent compound, widely used in various chemical reactions and industrial applications.
Uniqueness
This compound is unique due to its nitrogen-15 labeling, which makes it particularly valuable in research applications involving nitrogen tracing and metabolism studies. This isotopic labeling provides a distinct advantage over non-labeled compounds, allowing for more precise and accurate analysis.
Properties
Molecular Formula |
C2H6N2O |
|---|---|
Molecular Weight |
76.07 g/mol |
IUPAC Name |
acetohydrazide |
InChI |
InChI=1S/C2H6N2O/c1-2(5)4-3/h3H2,1H3,(H,4,5)/i3+1,4+1 |
InChI Key |
OFLXLNCGODUUOT-CQDYUVAPSA-N |
Isomeric SMILES |
CC(=O)[15NH][15NH2] |
Canonical SMILES |
CC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


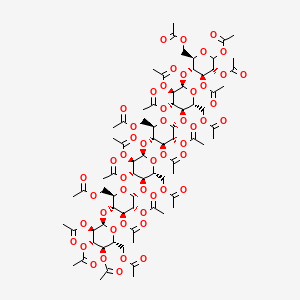
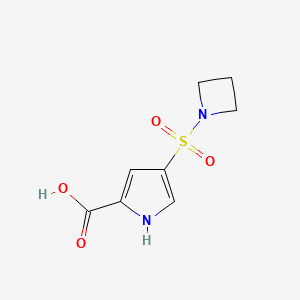


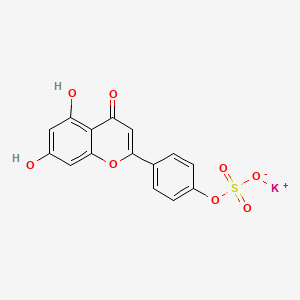
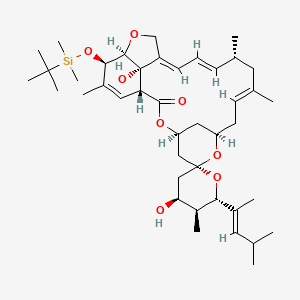
![3-(4-bromo-2-chlorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13446626.png)
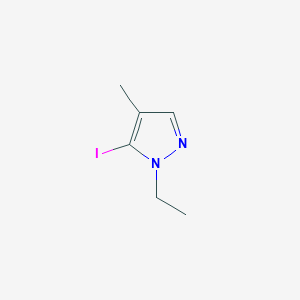
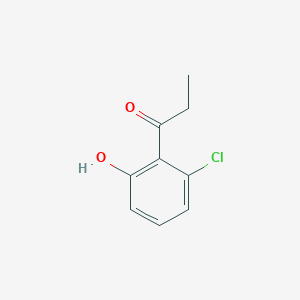
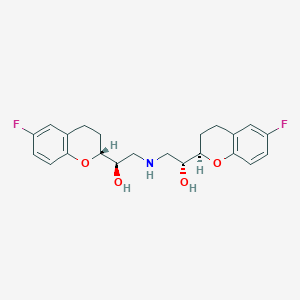
![4-(2-Methoxyethoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13446653.png)
![Tert-butyl 2-[(2-hydroxypropyl)amino]acetate](/img/structure/B13446654.png)
![3-[2-(2-Methoxyethoxy)ethyl]-15'-methylspiro[1,3-oxazolidine-5,16'-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene]-2,3',4-trione](/img/structure/B13446658.png)
